methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a fluorinated quinazoline derivative characterized by a 3,4-dihydroquinazoline core substituted with a 3-fluoro-4-methylphenyl group at position 3, a 4-methylpiperidinyl moiety at position 2, and a methyl ester at position 5. The 4-oxo group contributes to its planar, conjugated structure, which is critical for interactions with biological targets such as enzymes or receptors. Fluorine and methyl substituents enhance lipophilicity and metabolic stability, making this compound a candidate for therapeutic applications, particularly in oncology or antimicrobial research .
Properties
IUPAC Name |
methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-14-8-10-26(11-9-14)23-25-20-12-16(22(29)30-3)5-7-18(20)21(28)27(23)17-6-4-15(2)19(24)13-17/h4-7,12-14H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBREPGHTLWOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=C(C=C4)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes a reaction with an appropriate acylating agent to form N-(4-ethoxyphenyl)acetamide.
Synthesis of the Pyrazinyl Intermediate: 2-methylphenol is reacted with a suitable halogenating agent to form 2-methylphenyl halide, which is then coupled with pyrazine to yield 3-(2-methylphenoxy)pyrazine.
Thioacetamide Coupling: The final step involves the reaction of N-(4-ethoxyphenyl)acetamide with 3-(2-methylphenoxy)pyrazine in the presence of a thioacetamide reagent under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, and solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline derivatives are widely studied due to their diverse pharmacological profiles. Below is a detailed comparison of the target compound with analogs sharing structural or functional similarities.
Structural Analogues and Substituent Effects
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s 4-methylpiperidinyl group increases logP compared to piperazinyl analogs (e.g., the 2-fluorophenylpiperazine derivative in ), enhancing blood-brain barrier penetration.
- Metabolic Stability: Fluorine at the 3-position reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs (e.g., 3-(4-chlorobenzyl) derivative ).
- Solubility : The methyl ester at position 7 improves aqueous solubility compared to carboxamide derivatives (e.g., 3,4-dihydroquinazoline-7-carboxamide in ).
Biological Activity
Methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₂₃F₁N₃O₃
- Molecular Weight : Approximately 324.39 g/mol
The structure features a quinazoline core, which is known for its diverse biological activities, including antitumor properties. The presence of a fluorinated aromatic ring and a piperidine moiety enhances its potential for interacting with various biological targets.
Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor properties. Research indicates that compounds with similar structures can act as inhibitors of tyrosine kinase receptors (TKR), which are often overexpressed in cancers such as breast, ovarian, colon, and prostate cancer .
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of quinazoline derivatives on HepG2 (liver) and MCF-7 (breast) cancer cell lines. The most active compounds exhibited IC50 values ranging from 10.82 to 29.46 μM/L against HepG2 and 7.09 to 20.98 μM/L against MCF-7 cells .
- The incorporation of specific functional groups significantly enhanced the anticancer activity, suggesting that this compound may similarly exhibit potent effects.
- Mechanism of Action :
Other Biological Activities
Beyond antitumor effects, quinazoline compounds have shown potential in various therapeutic areas:
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial and viral infections.
- Anti-inflammatory Effects : Research indicates that certain quinazoline-based compounds can modulate inflammatory pathways.
In Silico Studies
Computer-aided drug design has been employed to predict the interactions of this compound with biological targets. Docking studies suggest strong binding affinities to TKR active sites, indicating potential for further development as a therapeutic agent .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antitumor Activity | IC50 values: HepG2 (10.82 - 29.46 μM/L), MCF-7 (7.09 - 20.98 μM/L) |
| Mechanism | Inhibition of TKR linked to reduced proliferation and apoptosis |
| Other Activities | Antimicrobial and anti-inflammatory properties noted |
| In Silico Studies | Strong binding affinity to TKR active sites predicted |
Q & A
Q. Table 1: SAR of Key Substituents
| Substituent Position | Modification | Bioactivity (IC₅₀, nM) | Source |
|---|---|---|---|
| 3-Fluoro-4-methylphenyl | None (parent) | 120 ± 15 | |
| 4-Methoxyphenyl | Increased polarity | 60 ± 8 | |
| 3-Chlorophenyl | Halogen size effect | 200 ± 20 |
Advanced: What methodologies are effective for studying regioselective functionalization of the quinazoline core?
Methodological Answer:
- Protecting group strategies : Use Boc groups on the piperidinyl nitrogen during C-2 substitution to prevent side reactions .
- Palladium catalysis : For C-7 carboxylate derivatization, employ Pd(OAc)₂/Xantphos with aryl boronic acids (e.g., Suzuki coupling, 80°C, 12h) .
- Kinetic vs. thermodynamic control : Monitor reaction intermediates via LC-MS at 30-min intervals to optimize conditions for regioselectivity .
Advanced: How can computational chemistry aid in predicting metabolic stability of this compound?
Methodological Answer:
- In silico tools : Use SwissADME to predict CYP450 metabolism hotspots (e.g., fluorophenyl group at C-3 is prone to oxidative defluorination) .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding to human serum albumin, correlating with experimental plasma stability assays .
- DFT calculations : Calculate Fukui indices to identify electrophilic centers susceptible to glutathione conjugation .
Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder at -80°C under argon to prevent hydrolysis of the ester group .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH, 4 weeks) with HPLC monitoring (retention time shift >5% indicates degradation) .
Advanced: How can researchers design analogs to improve solubility without compromising activity?
Methodological Answer:
- Prodrug approaches : Replace the methyl ester with a morpholinoethyl ester (e.g., logP reduction from 3.2 to 1.8) .
- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) via phase-solubility diagrams in PBS (pH 7.4) .
- Co-crystallization : Use succinic acid as a co-former to enhance aqueous solubility by 10-fold .
Advanced: What experimental designs are optimal for elucidating the reaction mechanism of quinazoline ring formation?
Methodological Answer:
- Isotopic labeling : Incorporate ¹⁸O into the carbonyl group (via H₂¹⁸O) to track oxygen migration during cyclization .
- In situ IR spectroscopy : Monitor intermediate imine formation (C=N stretch at ~1650 cm⁻¹) in real-time .
- Kinetic isotope effects (KIE) : Compare kH/kD ratios using deuterated benzaldehyde to identify rate-limiting steps .
Basic: How should researchers validate the purity of synthesized batches?
Methodological Answer:
- HPLC-DAD/ELSD : Use a gradient method (5–95% MeCN in 20 min) with dual detection (λ = 254 nm, ELSD) to detect impurities <0.1% .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: What strategies address low reproducibility in biological assays for this compound?
Methodological Answer:
- Strict solvent controls : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent-mediated aggregation .
- Cell-line authentication : Use STR profiling for kinase assays (e.g., HEK293 vs. HeLa variability) .
- Positive controls : Include staurosporine (IC₅₀ = 2–5 nM) in kinase inhibition assays to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
